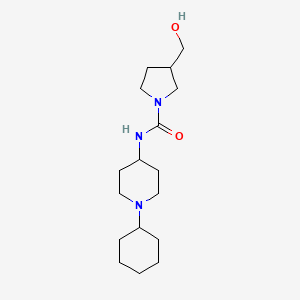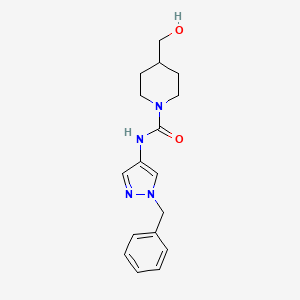
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety.
Scientific Research Applications
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and has been proposed as a potential treatment for drug addiction. This compound-115 has also been studied for its anxiolytic effects and has been shown to reduce anxiety-like behavior in animal models.
Mechanism of Action
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound-115 increases the levels of GABA in the brain, which in turn enhances GABAergic neurotransmission and reduces neuronal excitability.
Biochemical and Physiological Effects:
This compound-115 has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to reduced neuronal excitability, decreased anxiety, and reduced seizure activity.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 is its potency and selectivity for GABA-AT inhibition, which makes it a valuable tool for studying the role of GABA in various neurological disorders. However, this compound-115 has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the high cost of this compound-115 can be a limiting factor for some researchers.
Future Directions
There are several future directions for research on N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115. One area of interest is the potential therapeutic applications of this compound-115 in various neurological disorders, such as epilepsy, addiction, and anxiety. Another area of interest is the development of more potent and selective GABA-AT inhibitors, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound-115 and its potential limitations as a research tool.
Synthesis Methods
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide-115 is synthesized by reacting N-boc-4-piperidone with cyclohexylmagnesium bromide, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to remove the Boc protecting group, yielding this compound-115 as a white solid.
properties
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-3-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c21-13-14-6-9-20(12-14)17(22)18-15-7-10-19(11-8-15)16-4-2-1-3-5-16/h14-16,21H,1-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSVQVKMPPNMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)NC(=O)N3CCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)

![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640510.png)
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)
![1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol](/img/structure/B6640538.png)

![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)